molecular formula C18H14ClN3 B5297680 (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

(2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B5297680
M. Wt: 307.8 g/mol
InChI Key: TWZWDJLAUIGVPN-SDNWHVSQSA-N
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Description

(2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Substitution Reactions:

    Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the propenenitrile moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Possible applications in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-BROMOPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(2-FLUOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3/c1-2-22-17-10-6-5-9-16(17)21-18(22)14(12-20)11-13-7-3-4-8-15(13)19/h3-11H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZWDJLAUIGVPN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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